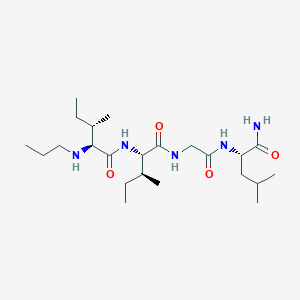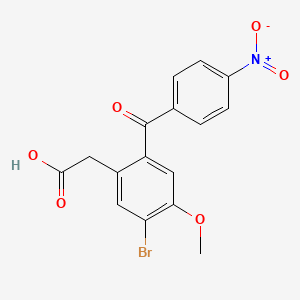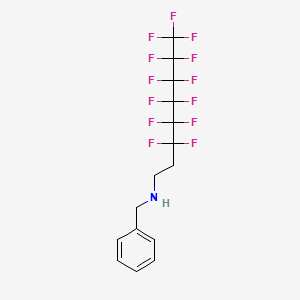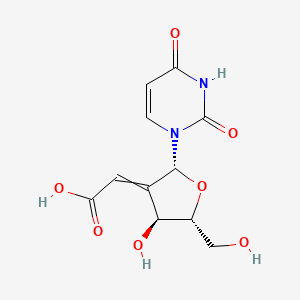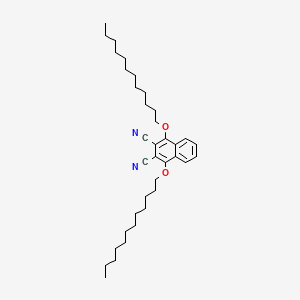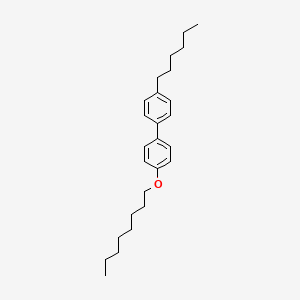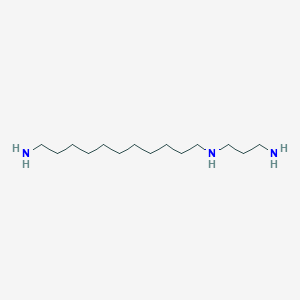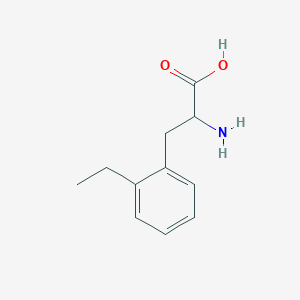
Benzoic acid;3-pentylsulfanyl-2-(trimethylsilylmethyl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid;3-pentylsulfanyl-2-(trimethylsilylmethyl)prop-2-en-1-ol is a complex organic compound with the molecular formula C19H32O3SSi This compound is characterized by the presence of a benzoic acid moiety, a pentylsulfanyl group, and a trimethylsilylmethyl group attached to a prop-2-en-1-ol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;3-pentylsulfanyl-2-(trimethylsilylmethyl)prop-2-en-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzoic acid derivative:
Introduction of the pentylsulfanyl group: This step involves the substitution of a hydrogen atom with a pentylsulfanyl group using a suitable reagent.
Attachment of the trimethylsilylmethyl group: This step involves the addition of a trimethylsilylmethyl group to the prop-2-en-1-ol backbone through a silylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification steps: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
Benzoic acid;3-pentylsulfanyl-2-(trimethylsilylmethyl)prop-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reducing agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution reagents: Common reagents for substitution reactions include halogens, alkyl halides, and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
科学研究应用
Benzoic acid;3-pentylsulfanyl-2-(trimethylsilylmethyl)prop-2-en-1-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of benzoic acid;3-pentylsulfanyl-2-(trimethylsilylmethyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Benzoic acid;3-pentylsulfanyl-2-(trimethylsilylmethyl)prop-2-en-1-ol can be compared with other similar compounds, such as:
Benzoic acid derivatives: These compounds share the benzoic acid moiety but differ in the substituents attached to the aromatic ring.
Sulfanyl compounds: These compounds contain a sulfanyl group but differ in the other functional groups present.
Trimethylsilyl compounds: These compounds contain a trimethylsilyl group but differ in the other functional groups present.
属性
CAS 编号 |
184360-72-3 |
|---|---|
分子式 |
C19H32O3SSi |
分子量 |
368.6 g/mol |
IUPAC 名称 |
benzoic acid;3-pentylsulfanyl-2-(trimethylsilylmethyl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H26OSSi.C7H6O2/c1-5-6-7-8-14-10-12(9-13)11-15(2,3)4;8-7(9)6-4-2-1-3-5-6/h10,13H,5-9,11H2,1-4H3;1-5H,(H,8,9) |
InChI 键 |
NOKJVGCXHHYQHU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCSC=C(CO)C[Si](C)(C)C.C1=CC=C(C=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 6-[(R)-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate](/img/structure/B12564653.png)
![Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester](/img/structure/B12564679.png)

![N-[4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564692.png)
![Methyl 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12564699.png)
